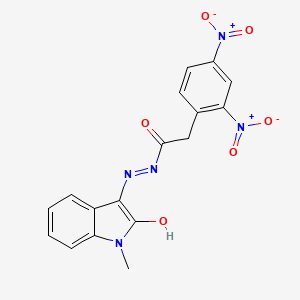![molecular formula C14H8BrNO2S B5235504 4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5235504.png)
4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and is also known as BTBVC. Its unique chemical structure makes it a promising candidate for use in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid involves the inhibition of enzyme activity. It binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid depend on the specific enzyme that it inhibits. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can have an impact on acid-base balance in the body. Inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine, which can have effects on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid in lab experiments is its specificity for certain enzymes. This allows researchers to selectively target specific enzymes and study their function. However, one limitation of using this compound is that it may not be effective in inhibiting all enzymes, and its effectiveness may vary depending on the specific enzyme and concentration used.
Orientations Futures
There are several future directions for research on 4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid. One potential direction is the development of new drugs that target carbonic anhydrase and acetylcholinesterase. Another direction is the study of the compound's effects on other enzymes and its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid is a compound with significant potential for use in scientific research. Its unique chemical structure and ability to inhibit enzyme activity make it a promising candidate for the development of new drugs and the study of enzyme function. Further research in this area is necessary to fully understand the compound's potential applications and limitations.
Méthodes De Synthèse
The synthesis of 4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid involves several steps. The first step involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with malononitrile to form 5-bromo-2-(2-cyano-2-methylene)thiophene. This compound is then reacted with 4-bromobenzaldehyde to form 4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzaldehyde. Finally, this compound is converted to 4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid through a hydrolysis reaction.
Applications De Recherche Scientifique
4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has several potential applications in scientific research. One of the major applications of this compound is in the field of biochemistry. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. This makes it a potential candidate for the development of new drugs that target these enzymes.
Propriétés
IUPAC Name |
4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2S/c15-13-6-5-12(19-13)7-11(8-16)9-1-3-10(4-2-9)14(17)18/h1-7H,(H,17,18)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTUILZKVBCHCF-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC=C(S2)Br)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=CC=C(S2)Br)/C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5235426.png)


![2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5235437.png)

![ethyl 1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5235464.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide](/img/structure/B5235480.png)
![2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5235491.png)

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5235499.png)
![3-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5235501.png)
![1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5235505.png)
![17-benzyl-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5235512.png)